molecular formula C18H18O5 B8453363 Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]- CAS No. 141701-91-9

Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]-

Cat. No. B8453363
Key on ui cas rn: 141701-91-9
M. Wt: 314.3 g/mol
InChI Key: WFNAUJROJGYIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306562

Procedure details

Aqueous NaOH (9 mL, 1 N, 9 mmol) was added dropwise to adjust a solution of 5-(9-oxoxanthen-2-oxy)valeric acid (2.5 g, 8.0 mmol), prepared as described above, in water (60 mL) to a pH of 8. Sodium borohydride (2.5 g, 66 mmol) was added in small portions over 15 min. The mixture was stirred at 50° C. for 3 hours (TLC showed no starting ketone), and then acetone (60 mL) was added carefully to decompose excess sodium borohydride. The mixture was partially concentrated (to ~70 mL) in vacuo at 25° C., and the remaining aqueous solution added dropwise to a well-stirred mixture of ice-water (40 mL) and glacial acetic acid (30 mL). The immediate precipitate was collected, washed with water (3×20 mL) and anhydrous ether (2×20 ml) and dried in vacuo over P2O5 to give a white powder. Yield: 2.4 g(97%). There was a very small amount of by-product (Rf =0.02) in TLC; the main product Rf =0.51; [EtoAc-MeOH(2:1) major spot which became yellow after spraying with TFA-CH2Cl2 (1:19) at 25° C.], 0.02 minor impurity. NMR data in accordance with structure. ##STR11##
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
EtoAc-MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]=[C:4]1[C:17]2[CH:16]=[C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])[CH:14]=[CH:13][C:12]=2[O:11][C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2.[BH4-].[Na+].C(O)(C(F)(F)F)=O.C(Cl)Cl>O.CC(C)=O>[OH:3][CH:4]1[C:17]2[CH:16]=[C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])[CH:14]=[CH:13][C:12]=2[O:11][C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
EtoAc-MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 3 hours (TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
was added carefully
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was partially concentrated (to ~70 mL) in vacuo at 25° C.
ADDITION
Type
ADDITION
Details
the remaining aqueous solution added dropwise to a well-stirred mixture of ice-water (40 mL) and glacial acetic acid (30 mL)
CUSTOM
Type
CUSTOM
Details
The immediate precipitate was collected
WASH
Type
WASH
Details
washed with water (3×20 mL) and anhydrous ether (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5
CUSTOM
Type
CUSTOM
Details
to give a white powder

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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